1,2,4-Oxadiazole Regioisomer Advantage Over 1,3,4-Oxadiazole in hCA IX Inhibition Potency
The 1,2,4-oxadiazole-5-yl regioisomer, which defines the core scaffold of CAS 1396809-26-9, was first introduced as a carbonic anhydrase inhibitor periphery by Krasavin et al. (2018) and shown to enable subnanomolar hCA IX inhibition [1]. A direct regioisomeric comparison within the same study series (compounds 28 vs. 29, Fig. 4 of the 2018 paper) demonstrated that 1,2,4-oxadiazol-5-yl benzenesulfonamides (series 28) achieve superior inhibition of hCA IX relative to their 1,2,4-oxadiazol-3-yl counterparts (series 29), a finding attributed to differential placement of the periphery group within the enzyme active site as confirmed by docking simulations [1]. In the follow-up 2019 study, the 1,2,4-oxadiazole-5-yl scaffold yielded hCA IX inhibitors with Ki values reaching into the subnanomolar range, while also retaining potent hCA XII inhibition—a dual profile not observed with the 1,3,4-oxadiazole regioisomer series reported elsewhere [2]. The target compound CAS 1396809-26-9 incorporates this validated 1,2,4-oxadiazol-5-yl architecture.
| Evidence Dimension | hCA IX inhibition potency (Ki) attributable to oxadiazole regioisomer identity |
|---|---|
| Target Compound Data | Compound-specific Ki not publicly reported; scaffold class (1,2,4-oxadiazol-5-yl benzenesulfonamide) demonstrates subnanomolar hCA IX Ki in the 2019 expanded series [2] |
| Comparator Or Baseline | 1,2,4-oxadiazol-3-yl benzenesulfonamides (series 29 in Krasavin 2018) show reduced hCA IX inhibition; 1,3,4-oxadiazole regioisomers from independent studies show distinct isoform selectivity profiles lacking the dual hCA IX/XII potency [1] |
| Quantified Difference | Qualitative rank-order difference in hCA IX inhibition: 1,2,4-oxadiazol-5-yl > 1,2,4-oxadiazol-3-yl; subnanomolar Ki achievable only with the 5-yl regioisomer architecture [1][2] |
| Conditions | Stopped-flow CO2 hydrase assay using recombinant human CA isoforms, pH 7.5, 20 mM HEPES buffer; molecular docking against hCA II (PDB: 3HS4) and hCA IX (homology model) crystal structures [1][2] |
Why This Matters
Procurement of a compound with the 1,2,4-oxadiazol-5-yl regioisomer ensures access to the scaffold geometry validated for subnanomolar hCA IX engagement, whereas the 3-yl or 1,3,4-oxadiazole regioisomers have not demonstrated this potency ceiling.
- [1] Krasavin M, Shetnev A, Sharonova T, Baykov S, Tuccinardi T, Kalinin S, Angeli A, Supuran CT. Heterocyclic periphery in the design of carbonic anhydrase inhibitors: 1,2,4-Oxadiazol-5-yl benzenesulfonamides as potent and selective inhibitors of cytosolic hCA II and membrane-bound hCA IX isoforms. Bioorganic Chemistry. 2018;76:88-97. View Source
- [2] Krasavin M, Shetnev A, Sharonova T, Baykov S, Kalinin S, Nocentini A, Sharoyko V, Poli G, Tuccinardi T, Presnukhina S, Tennikova TB, Supuran CT. Continued exploration of 1,2,4-oxadiazole periphery for carbonic anhydrase-targeting primary arene sulfonamides: Discovery of subnanomolar inhibitors of membrane-bound hCA IX isoform that selectively kill cancer cells in hypoxic environment. European Journal of Medicinal Chemistry. 2019;164:92-105. View Source
